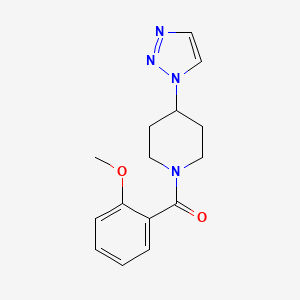
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-methoxyphenyl)methanone, also known as TAK-659, is a small molecule inhibitor that has been studied extensively for its potential use in cancer therapy. This compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has shown promising results in preclinical studies.
Scientific Research Applications
Heat Shock Protein 90 (HSP90) Inhibitors
This compound has been used in the design and synthesis of HSP90 inhibitors . HSP90 is a promising anticancer drug target, which could be employed to construct HSP90 inhibitors-based drug conjugates for selective tumor therapy . A series of 4-(1H-1,2,3-triazol-1-yl)benzamides were rationally designed, synthesized as HSP90 inhibitors, and their structures were characterized by 1H NMR, 13C NMR, and HR-MS .
Anticancer Applications
The compound has shown potential in cancer treatment. Preliminary HSP90 binding assay showed that compounds exhibited significant HSP90α binding affinity . These compounds displayed potent anti-proliferative activities, particularly in the Capan-1 cell line .
Drug Discovery
The 1,2,3-triazole ring system, which is part of this compound, can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes . This system exhibits myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .
Alzheimer’s Disease Treatment
The compound has been used in the synthesis of drugs for Alzheimer’s disease treatment . Computational studies were enrolled to predict the interaction of the synthesized compound with acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration .
BET Bromodomain Inhibition
The protein-protein interactions between BET bromodomains, acetylated histones, and transcription factors are therapeutic targets for BET-related diseases, including inflammatory disease and cancer . This compound has been used in the design of BET inhibitors .
Cytotoxic Activity
A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division and is a common target for anticancer drugs .
Mode of Action
The compound interacts with tubulin by binding to the colchicine binding site . This binding inhibits the polymerization of tubulin, disrupting the formation of microtubules . The disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis
properties
IUPAC Name |
(2-methoxyphenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-21-14-5-3-2-4-13(14)15(20)18-9-6-12(7-10-18)19-11-8-16-17-19/h2-5,8,11-12H,6-7,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITHIMIBDFETOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)N3C=CN=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-methoxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

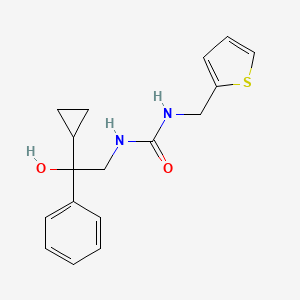
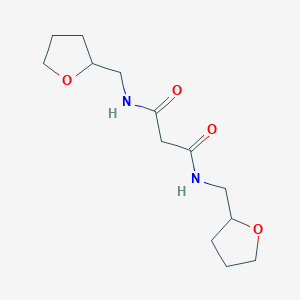
![6-(tert-Butoxycarbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2413486.png)
![N-(2-bromo-4-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2413488.png)
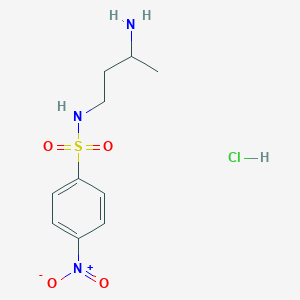
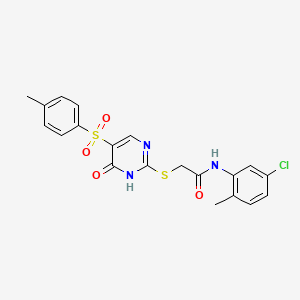
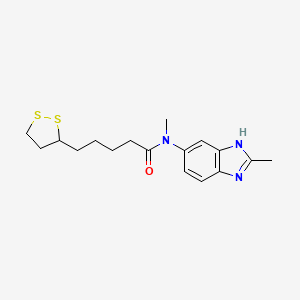
![N-{1-[(4-chlorophenyl)methyl]-1-cyanoethyl}acetamide](/img/structure/B2413494.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2413496.png)
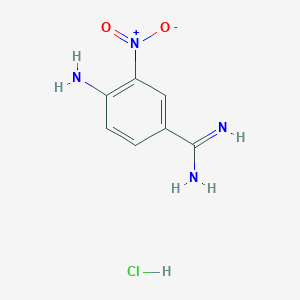
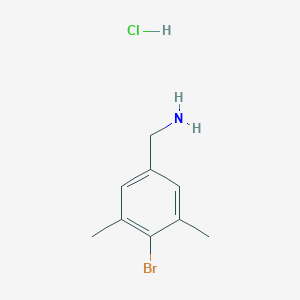
![(E)-methyl 2-(2-((3-(ethylsulfonyl)benzoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2413500.png)
![3-(2,5-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2413501.png)
![(4-(2-chlorophenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2413503.png)